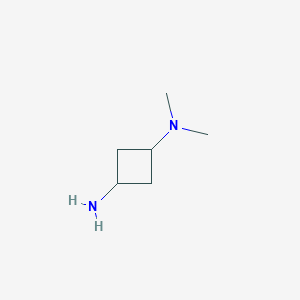

trans-N1,N1-dimethylcyclobutane-1,3-diamine

Descripción

trans-N1,N1-Dimethylcyclobutane-1,3-diamine is a bicyclic diamine featuring a cyclobutane ring with two amine groups in a trans-configuration at the 1,3-positions, both substituted with methyl groups at the N1 positions (Figure 1). Its molecular formula is C₆H₁₄N₂, with a molecular weight of 114.19 g/mol . The compound’s SMILES structure (N(C)(C)C1CC(C1)N) highlights its rigid cyclobutane backbone and dimethylamine substituents . It is often utilized as a dihydrochloride salt (CAS: 2230911-87-0; molecular weight: 187.11 g/mol) for enhanced stability in pharmaceutical and synthetic applications .

Propiedades

IUPAC Name |

1-N,1-N-dimethylcyclobutane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)6-3-5(7)4-6/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMHKIHUTNBSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-dimethylcyclobutane-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dibromocyclobutane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired diamine compound.

Industrial Production Methods: Industrial production of trans-N1,N1-dimethylcyclobutane-1,3-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: trans-N1,N1-dimethylcyclobutane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce simpler amines or hydrocarbons.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, trans-N1,N1-dimethylcyclobutane-1,3-diamine is used as a ligand in coordination chemistry

Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic applications.

Medicine: In medicine, trans-N1,N1-dimethylcyclobutane-1,3-diamine is explored for its potential use in drug development. Its ability to form stable complexes with metal ions makes it a candidate for designing metal-based drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the synthesis of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of trans-N1,N1-dimethylcyclobutane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific catalytic or biological activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of trans-N1,N1-Dimethylcyclobutane-1,3-diamine and Analogous Diamines

| Compound Name | Backbone | Substituents | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| trans-N1,N1-Dimethylcyclobutane-1,3-diamine | Cyclobutane | N1,N1-dimethyl | 1821832-50-1 | 114.19 | Trans-1,3-diamine; rigid ring |

| N1,N1-Dimethylpropane-1,3-diamine | Propane | N1,N1-dimethyl | Not provided | 102.18 | Linear; flexible backbone |

| N1,N1-Dimethylcyclopentane-1,3-diamine | Cyclopentane | N1,N1-dimethyl | 1314965-70-2 | 128.22 | Larger ring; increased lipophilicity |

| N1,N1,3-Trimethylbutane-1,3-diamine | Butane | N1,N1,3-trimethyl | 933738-55-7 | 130.23 | Branched; steric hindrance |

| (R)-N1,N1-Dimethyl-4-(phenylthio)butane-1,3-diamine | Butane | N1,N1-dimethyl; 4-phenylthio | Not provided | ~209.35 (estimated) | Thioether group; chiral center |

Key Observations :

- Backbone Rigidity : The cyclobutane backbone in the target compound provides greater rigidity compared to linear (propane/butane) or larger cyclic (cyclopentane) analogs, which may enhance stereoselectivity in catalysis or binding .

- Compounds with additional substituents (e.g., phenylthio in ) exhibit modified electronic properties .

Table 2: Physicochemical and Functional Comparison

Key Observations :

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, critical for pharmaceutical formulations .

Actividad Biológica

Introduction

trans-N1,N1-dimethylcyclobutane-1,3-diamine (C6H14N2) is a cyclic diamine that has garnered attention for its unique structural properties and potential biological applications. This compound exhibits a variety of biological activities, primarily through its interactions with metal ions and biological macromolecules. This article explores the biological activity of trans-N1,N1-dimethylcyclobutane-1,3-diamine, highlighting its mechanisms of action, relevant case studies, and research findings.

trans-N1,N1-dimethylcyclobutane-1,3-diamine is characterized by its ability to form stable complexes with metal ions, which can influence various biochemical pathways. Its mechanism of action involves:

- Ligand Interaction : The compound acts as a ligand, forming complexes with transition metals that can modulate enzyme activity and cellular signaling pathways.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, potentially impacting metabolic pathways.

- Reactivity : It undergoes oxidation and reduction reactions, which can lead to the formation of biologically active derivatives .

Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Amine oxides |

| Reduction | Lithium aluminum hydride | Secondary amines |

| Substitution | Alkyl halides + Base | Substituted cyclobutane derivatives |

Potential Therapeutic Uses

The compound is being investigated for its potential therapeutic applications in drug development. Its unique structure allows for the design of novel compounds that may exhibit significant biological activity:

- Metallodrug Design : Due to its ability to form stable metal complexes, it is considered a candidate for metallodrug development aimed at targeting specific diseases.

- Building Block in Synthesis : It serves as a building block for synthesizing biologically active molecules, which may have implications in treating various conditions .

Case Study 1: Enzyme Interaction

A study investigated the interaction of trans-N1,N1-dimethylcyclobutane-1,3-diamine with a specific enzyme involved in metabolic pathways. The results indicated that the compound acted as an inhibitor, suggesting potential applications in metabolic regulation.

Case Study 2: Metal Complex Formation

Research demonstrated that trans-N1,N1-dimethylcyclobutane-1,3-diamine forms stable complexes with metal ions such as copper and nickel. These complexes exhibited enhanced catalytic activity in organic reactions, highlighting the compound's utility in coordination chemistry and catalysis .

Comparative Analysis with Similar Compounds

Comparative studies with similar cyclic diamines reveal unique aspects of trans-N1,N1-dimethylcyclobutane-1,3-diamine:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| trans-N,N-dimethylcyclohexane-1,2-diamine | Cyclohexane | Larger ring size; different steric properties |

| trans-N,N-dimethylcyclopentane-1,3-diamine | Cyclopentane | Intermediate ring size; varying electronic properties |

The smaller ring size of trans-N1,N1-dimethylcyclobutane-1,3-diamine imparts distinct steric and electronic properties compared to its cyclohexane and cyclopentane analogs. This uniqueness makes it particularly valuable for studying structure-activity relationships in chemical and biological contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.